molecular formula C25H37NO2 B1663688 (5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide CAS No. 390824-20-1

(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide

Cat. No. B1663688
M. Wt: 383.6 g/mol
InChI Key: FZNNBSHTNRBBBD-DOFZRALJSA-N
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Description

(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide, commonly known as FMA, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. FMA is a member of the N-acyl ethanolamine family of compounds and has been shown to have a range of therapeutic applications.

Scientific Research Applications

Eicosanoids and Inflammation

Eicosanoids, derived from arachidonic acid, play pivotal roles in inflammation, cell proliferation, adhesion, migration, angiogenesis, vascular permeability, and inflammatory responses. These bioactive lipids are significant in understanding the control of physiological and pathological processes in diseases, including cancer. The metabolism of arachidonic acid through pathways like cyclooxygenase, lipoxygenase, and P450 epoxygenase generates 2-series eicosanoids, crucial in these processes. The role of prostanoids and lipoxygenase-derived eicosanoids in tumor development and progression is particularly noteworthy, emphasizing their influence on cell proliferation, migration, and the inflammatory process (Gomes, Souza Felipe da Costa, & Colquhoun, 2018).

Omega-3 Polyunsaturated Fatty Acids and Metabolic Disorders

Omega-3 polyunsaturated fatty acids (PUFAs) are metabolized into bioactive lipids with powerful biofunctions. The metabolites of eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and n-3 docosapentaenoic acid (n-3 DPA) have recently garnered attention for their potential in treating metabolic disorders. The focus has been on their anti-inflammatory effects, but studies have also explored their direct impacts on cells in the pancreas, liver, adipose tissue, skeletal muscle, and endothelium. Understanding the functions of metabolites derived from ω-3 PUFAs, apart from the acids themselves, could offer new perspectives in treating diseases like diabetes, non-alcoholic fatty liver disease, adipose tissue dysfunction, and atherosclerosis (Duan, Song, Zhang, & Wang, 2021).

Sulfonamides and Drug Development

Sulfonamides incorporate the primary sulfonamide moiety, a structural component prevalent in many clinically used drugs. This class of compounds is essential for developing novel drugs targeting various medical conditions. Some sulfonamides act as carbonic anhydrase inhibitors (CAIs), showing promising results in treating conditions like glaucoma and cancer. The constant need for new sulfonamides, especially those acting as selective antiglaucoma drugs or antitumor agents, highlights the importance of this structural motif in future drug development (Carta, Scozzafava, & Supuran, 2012).

Conversion of Biomass to Furan Derivatives

The conversion of plant biomass into furan derivatives like 5-hydroxymethylfurfural (HMF) offers a sustainable alternative to non-renewable hydrocarbon sources. HMF and its derivatives are valuable for producing various products, including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The potential of HMF as a major source of carbon and hydrogen for 21st-century chemistry underscores the importance of further research and development in this field (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(furan-3-ylmethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNNBSHTNRBBBD-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide

CAS RN

390824-20-1
Record name (5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=390824-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E De Lago, SB Gustafsson… - Journal of …, 2006 - Wiley Online Library
Compounds blocking the uptake of the endogenous cannabinoid anandamide (AEA) have been used to explore the functions of the endogenous cannabinoid system in the CNS both …
Number of citations: 34 onlinelibrary.wiley.com
T Antonelli, MC Tomasini, R Mazza, K Fuxe… - … of Pharmacology and …, 2009 - ASPET
The effects of treatments with cannabinoid (CB) 1 and cholecystokinin (CCK) 2 receptor agonists and antagonists, as well as compounds that enhance endocannabinoid signaling by …
Number of citations: 6 jpet.aspetjournals.org
A Chicca, R Berg, HJ Jessen, N Marck, F Schmid… - Bioorganic & medicinal …, 2017 - Elsevier
Naturally occurring pyridone alkaloids as well as synthetic derivatives were previously shown to induce neurite outgrowth. However, the molecular basis for this biological effect remains …
Number of citations: 11 www.sciencedirect.com
CJ Fowler - Molecular Neurobiology, 2007 - Springer
Our knowledge of the function of the cannabinoid system in the body has been aided by the availability of pharmacological agents that affect its function. This has been achieved by the …
Number of citations: 26 link.springer.com
TUC Järbe - Glennon RA, Young R (eds) Drug discrimination …, 2011 - books.google.com
This chapter addresses the discriminative stimulus (DS) functions of agents that primarily affect what is commonly known today as the endocannabinoid signaling system (ECS). Drug …
Number of citations: 12 books.google.com
A Chicca, MS Gachet… - Journal of …, 2015 - jneuroinflammation.biomedcentral …
4′-O-methylhonokiol (MH) is a natural product showing anti-inflammatory, anti-osteoclastogenic, and neuroprotective effects. MH was reported to modulate cannabinoid CB2 receptors …
CJ Fowler - Fundamental & clinical pharmacology, 2006 - Wiley Online Library
Although cannabis has been used both recreationally and for medicinal purposes since ancient times, it was not until the 1990s that the receptors responsible for many of the actions of …
Number of citations: 66 onlinelibrary.wiley.com
G Pryce, D Baker - … (Formerly Current Drug Targets-CNS & …, 2012 - ingentaconnect.com
For many years, multiple sclerosis (MS) patients have been self-medicating with illegal street cannabis to alleviate symptoms associated with MS. Data from animal models of MS and …
Number of citations: 47 www.ingentaconnect.com

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